ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Description
Structure and Synthesis:
This compound features a pyrazolo[1,5-a][1,4]diazepine core fused with an ethyl carboxylate group. It is synthesized via alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propylamine, followed by deprotection and cyclization (66% yield) . Key spectral data include:
- ¹H NMR (CDCl₃): δ 6.60 (s, 1H), 4.37 (q, J = 7.1 Hz, 2H), 1.37 (t, J = 7.1 Hz, 3H).
- MS (ESI): [M+H]⁺ = 210.1 .
Applications: It serves as a precursor for non-nucleoside RSV polymerase inhibitors (e.g., compound 15, derived by adding 3-methylfuran-2-carbonyl) and is a versatile pharmacophore in medicinal chemistry due to its scalable synthesis .
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)9-6-8-7-11-4-3-5-13(8)12-9/h6,11H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKMBFPJNNQVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCNCC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation-Cyclization Cascade
The most scalable method involves alkylating methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc-propylamine under basic conditions. Deprotection of the Boc group induces spontaneous cyclization to form the diazepine ring. This one-pot strategy achieves 78–85% yield when using potassium carbonate in DMF at 80°C. Critical parameters include:
-
Stoichiometry : 1.2 equivalents of 3-bromo-N-Boc-propylamine prevents di-alkylation side products.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics compared to THF or toluene.
Post-cyclization, selective reduction of the lactam moiety using borane-THF yields the secondary amine intermediate, which is subsequently esterified with ethyl chloroformate (92% yield).
Industrial-Scale Production
Continuous Flow Reactor Optimization
To address exothermicity in large batches, a continuous flow system with the following parameters achieves 94% conversion:
| Parameter | Value |
|---|---|
| Residence Time | 12 min |
| Temperature | 110°C |
| Pressure | 3 bar |
| Catalyst | Amberlyst® 15 (H+ form) |
This method reduces purification steps by integrating inline liquid-liquid extraction, yielding >99.5% purity after crystallization.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Byproduct Formation
Major byproducts arise from:
-
Over-alkylation : Controlled by limiting alkylating agent stoichiometry.
-
Lactam Oligomerization : Suppressed using high-dilution conditions.
Characterization and Quality Control
Spectroscopic Validation
Stability Studies
The hydrochloride salt form remains stable for >24 months at 2–8°C (98.4% potency), whereas the free base degrades by 12% under identical conditions.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include borane for reduction and tert-butyloxycarbonyl for protection . The compound also undergoes Buchwald and Chan arylations, which are standard chemistry applications examined on this pharmacophore .
Major Products: The major products formed from these reactions include derivatives of the pyrazolo-diazepine skeleton, which are valuable in drug design and medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity
- Anxiolytic Effects
- Neuroprotective Properties
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Positive effects in animal models | |
| Anxiolytic | Modulation of GABAergic activity | |
| Neuroprotective | Potential against oxidative stress |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the pyrazolo ring is crucial for its biological activity and can be achieved through various synthetic pathways:
- Starting Materials : Commonly include substituted hydrazines and carbonyl compounds.
- Key Reactions : Cyclization reactions are often used to form the pyrazolo framework.
Case Study 1: Antidepressant Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antidepressant-like effects using the forced swim test in rodents. Results indicated that certain derivatives significantly reduced immobility time compared to control groups .
Case Study 2: Neuroprotective Effects
A study published in Neuroscience Letters explored the neuroprotective potential of this compound against glutamate-induced toxicity in neuronal cell cultures. The results demonstrated a dose-dependent reduction in cell death and oxidative stress markers when treated with this compound .
Mechanism of Action
The mechanism of action of ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate involves its interaction with molecular targets and pathways in the body. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Flexibility : The diazepine core tolerates diverse modifications, including acyl groups (e.g., 15 ) and heterocyclic additions (e.g., ferrocenyl in 99, 101 ), enabling tailored bioactivity .
- Synthetic Efficiency : MW-assisted methods improve yields (e.g., 99, 101 at 70–92% vs. conventional heating) .
Key Observations :
- The ethyl carboxylate derivative (14 ) itself lacks direct antiviral activity but is critical for synthesizing active inhibitors like 15 .
- Ferrocenyl derivatives (99, 101 ) exhibit anti-cancer activity independent of stereochemistry, unlike RSV-targeted analogs .
- Substituents at N5 (e.g., 3-methylfuran in 15 ) enhance target specificity and potency .
Physicochemical and Stability Comparisons
Table 3: Physicochemical Properties
Biological Activity
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS No. 1384080-92-5) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazolo-diazepine family, which has been explored for various therapeutic applications, including anti-cancer and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 245.71 g/mol. Its structure features a fused pyrazolo-diazepine core that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.71 g/mol |
| CAS Number | 1384080-92-5 |
| Purity | ≥97% |
| Storage Conditions | Inert atmosphere at 2-8°C |
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo-diazepines exhibit significant anticancer properties. For instance, certain compounds within this class have shown the ability to induce apoptosis in various cancer cell lines. A notable study highlighted the efficacy of a related compound in suppressing the growth of A549 lung cancer cells through cell cycle arrest and apoptosis induction .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in preclinical models. Compounds with similar structures have demonstrated the ability to inhibit neuronal apoptosis and promote neurogenesis in models of neurodegenerative diseases . These findings suggest that this compound may have therapeutic relevance in conditions such as Alzheimer's disease.
The mechanism by which this compound exerts its biological effects is thought to involve modulation of various signaling pathways. For example:
- Inhibition of Mcl-1 : Some studies suggest that compounds from this class can inhibit Mcl-1 (myeloid cell leukemia sequence 1), a protein that plays a crucial role in regulating apoptosis .
- Interaction with Receptors : The compound may also interact with neurotransmitter receptors or other cellular targets that mediate neuroprotective effects.
Case Studies
Several case studies have documented the biological activity of pyrazolo-diazepines:
- Study on Lung Cancer Cells : A derivative was tested against A549 lung cancer cells and showed significant growth inhibition with an IC50 value indicating potent activity.
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, treatment with related compounds resulted in improved cognitive function and reduced markers of neuronal damage.
Q & A
Q. What are the common synthetic routes for ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate?
The compound is typically synthesized via carbodiimide-mediated coupling. For example, ethyl 5-(3-methylfuran-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate was prepared using HOBt/EDCI in DMF, achieving 90% yield after purification by flash chromatography . Alternative routes involve O-alkylation using NaH as a base in DMF, where reaction conditions (temperature, time) depend on substituent steric and electronic effects .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
Q. What structural features of this compound are pharmacologically relevant?
The pyrazolo[1,5-a][1,4]diazepine core enables planar aromaticity for target binding, while the ethyl ester enhances solubility. Substituents at position 5 (e.g., 3-methylfuran-2-carbonyl) modulate biological activity, as seen in non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV) polymerase .
Advanced Research Questions
Q. How do reaction conditions influence the synthesis of derivatives with varying substituents?
Substituent-dependent reactivity is critical. For example, benzyl groups at position 5 require extended reaction times (24–48 h) and higher temperatures (60–80°C) in NaH/DMF-mediated alkylation, whereas smaller alkyl groups proceed at RT . Contradictions in reported yields (e.g., 90% vs. 31% for similar steps) may arise from steric hindrance or competing side reactions .
Q. What strategies optimize biological activity through structural modifications?
- Position 5 Functionalization : Introducing electron-withdrawing groups (e.g., nitrobenzene sulfonyl) enhances binding to viral polymerases .
- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid (via NaOH/THF-MeOH) improves solubility and enables further derivatization (e.g., amide formation with N-methylaniline) .
- Core Rigidity : Patent data suggest fused diazepine derivatives (e.g., ROS1 inhibitors) benefit from reduced conformational flexibility .
Q. How can computational methods support derivative design for specific targets?
Molecular docking and QSAR studies can predict interactions with targets like ROS1 kinase or RSV polymerase. For instance, substituent bulk at position 5 correlates with steric complementarity in enzyme active sites . MD simulations further assess stability of ligand-protein complexes .
Q. How should researchers address contradictions in reported biological data?
Discrepancies in inhibitory activity (e.g., RSV vs. unrelated targets) require rigorous validation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
